molecular formula C19H21ClN2O2S B2679865 {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate CAS No. 339278-53-4

{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate

Cat. No.: B2679865
CAS No.: 339278-53-4
M. Wt: 376.9
InChI Key: RBLIZZBUZXKHLZ-UHFFFAOYSA-N
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Description

The compound “{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate” is a synthetic organic molecule featuring a pyridine core substituted at the 2-position with a (4-chlorophenyl)sulfanyl group and at the 3-position with a methyl N-cyclohexylcarbamate moiety.

Properties

IUPAC Name

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-15-8-10-17(11-9-15)25-18-14(5-4-12-21-18)13-24-19(23)22-16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLIZZBUZXKHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate typically involves multiple steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated pyridine derivative under basic conditions to form the 2-[(4-chlorophenyl)sulfanyl]-3-pyridine intermediate.

    Carbamoylation: The intermediate is then reacted with cyclohexyl isocyanate in the presence of a catalyst such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, coatings, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and carbamate groups may facilitate binding to active sites, thereby modulating the activity of these targets. Pathways involved could include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and inferred biological implications.

Key Structural Features and Analogues

Core Heterocycle :

  • Target Compound : Pyridine ring (electron-deficient due to nitrogen).
  • Analogues :

  • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate (CAS 320424-17-7): Benzene ring substituted with a nitro group (electron-withdrawing) at the 3-position .
  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide: Pyrimidine core with bromo and morpholinyl groups, influencing solubility and steric bulk .

Substituent Effects: Sulfanyl Group: Common in all compounds, enabling thioether linkages that enhance metabolic stability compared to ethers. The para-chlorophenyl group in the target compound may facilitate hydrophobic interactions in biological systems. Carbamate vs.

Molecular Properties: Compound Molecular Formula Molecular Weight XLogP3 Key Functional Groups Target Compound C₁₉H₂₀ClN₂O₂S 396.9 (est.) ~5.5 Pyridine, carbamate, sulfanyl 4-[(4-Chlorophenyl)sulfanyl]-3-nitro... C₂₀H₂₁ClN₂O₄S 420.9 5.8 Benzene, nitro, carbamate, sulfanyl Montelukast Sodium* C₃₅H₃₅ClNNaO₃S 608.2 6.2 Quinoline, sulfonyl, carboxylate *Montelukast Sodium is included as a structurally complex sulfanyl-containing drug (leukotriene antagonist) for contrast.

Biological Implications: Electron-Withdrawing vs.

Research Findings and Inferences

  • Synthetic Accessibility : The commercial availability of CAS 320424-17-7 () suggests feasible synthetic routes for the target compound, though regioselective pyridine substitution may require optimization .
  • Structural comparisons rely on inferred bond angles and torsional strain from analogs.
  • Pharmacological Potential: The cyclohexylcarbamate group may enhance blood-brain barrier penetration compared to morpholinyl or sulfonamide-containing analogs, making the target compound a candidate for central nervous system targets .

Biological Activity

The compound {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate is a notable member of the carbamate class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₄ClN₃O₂S
  • Molecular Weight : 251.73 g/mol
  • CAS Number : 51723-83-2

The compound features a pyridine ring substituted with a sulfanyl group and a chlorophenyl moiety, contributing to its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives related to this compound. The compound exhibits moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness is often compared to established antibiotics, showcasing its potential as a new antibacterial agent.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been tested for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urea cycle disorders.

Key Findings:

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition with an IC50 value comparable to known inhibitors.
  • Urease Inhibition : Strong inhibitory activity was noted, with IC50 values lower than many existing urease inhibitors.
EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to this compound were evaluated for their antibacterial properties against multiple strains. The results indicated that compounds with similar structural features showed promising antibacterial activity, particularly against Gram-positive bacteria .
  • Enzyme Inhibition Studies :
    Research highlighted the significance of the sulfamoyl functionality present in derivatives of this compound. The study demonstrated that these derivatives exhibited strong inhibitory effects on AChE and urease, suggesting their potential for treating diseases associated with these enzymes .
  • Pharmacological Potential :
    A comprehensive review of compounds containing piperidine and sulfamoyl functionalities indicated that they possess a wide range of biological activities, including anti-inflammatory and anticancer effects. This positions this compound as a candidate for further pharmacological exploration .

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